(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole
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Overview
Description
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan and a pyrrole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr synthesis is a well-known method for constructing pyrrole rings, which can be adapted for this compound . The reaction conditions often involve the use of catalysts such as iron (III) chloride in aqueous media to facilitate the cyclization process .
Industrial Production Methods
Industrial production of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- rac-(3aR,6aS)-2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
Uniqueness
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
TXLAYODJGYCSDO-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@]12CNC[C@H]1COC2 |
Canonical SMILES |
CC12CNCC1COC2 |
Origin of Product |
United States |
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